1-Chloro-2,3-dimethylbenzene
Overview
Description
1-Chloro-2,3-dimethylbenzene, also known as 2,3-dimethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where two methyl groups and one chlorine atom are substituted on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2,3-dimethylbenzene is the benzene ring structure in organic compounds . The benzene ring is a key component in many biological molecules and is particularly important in the field of organic chemistry .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving benzene ring structures . The compound’s electrophilic aromatic substitution can lead to the formation of new compounds with altered properties .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. By substituting elements on the benzene ring, it can significantly alter the properties of the target molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of its reactions .
Biochemical Analysis
Biochemical Properties
1-Chloro-2,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules . These interactions are crucial for understanding the compound’s metabolic pathways and potential toxic effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Understanding the dosage effects of this compound is crucial for assessing its safety and potential risks in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules . The metabolic pathways of this compound also involve conjugation reactions, where the compound is conjugated with glutathione or other cofactors to facilitate its excretion from the body . These pathways are essential for understanding the compound’s metabolism and potential toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is important for assessing its potential impact on cellular function and overall health.
Preparation Methods
1-Chloro-2,3-dimethylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the chlorination of 2,3-dimethyltoluene (o-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Industrial Production: On an industrial scale, the compound can be produced by the direct chlorination of o-xylene under controlled conditions to ensure selective substitution at the desired positions.
Chemical Reactions Analysis
1-Chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include:
Chlorine gas (Cl2): for chlorination.
Ferric chloride (FeCl3): as a catalyst.
Potassium permanganate (KMnO4): for oxidation.
Lithium aluminum hydride (LiAlH4): for reduction.
Major products formed from these reactions include 2,3-dimethylbenzene, 2,3-dimethylbenzoic acid, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2,3-dimethylbenzene has several applications in scientific research, including:
Comparison with Similar Compounds
1-Chloro-2,3-dimethylbenzene can be compared with other similar compounds such as:
1-Chloro-3,5-dimethylbenzene: This compound has the chlorine atom and methyl groups at different positions on the benzene ring, leading to different reactivity and physical properties.
3-Chlorotoluene: This compound has only one methyl group and one chlorine atom, making it less sterically hindered and more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHGZIXTRYOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031403 | |
Record name | 1,2-Dimethyl-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-23-1, 25323-41-5 | |
Record name | 1-Chloro-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, chlorodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-chloro-2,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-chloro-2,3-dimethylbenzene react with nitric acid in acetic anhydride, and what is the significance of the product?
A1: this compound reacts with nitric acid in acetic anhydride to form a key intermediate: cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate. [, ] This reaction is significant because it demonstrates the ability of this compound to undergo electrophilic aromatic substitution, with the nitro group adding to the aromatic ring. Notably, this reaction leads to the formation of a dihydrophenyl acetate adduct rather than direct nitration of the aromatic ring. [, ]
Q2: How does the reaction of this compound with nitric acid differ in other solvents?
A2: The reaction outcome varies depending on the solvent. While acetic anhydride leads to the dihydrophenyl acetate adduct, using formic acid or acidified methanol results in the substitution of the acetate group in the adduct with formate or methoxyl groups, respectively. [] This highlights the influence of solvent on the reaction pathway and the potential for generating diverse products.
Q3: What is the significance of reacting the this compound adduct with mesitylene?
A3: Reacting the adduct (3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) with mesitylene in the presence of trifluoroacetic acid leads to the formation of 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. [, ] This reaction provides evidence for the formation of a phenonium ion intermediate, which acts as an electrophile, attacking the electron-rich mesitylene and ultimately leading to the biphenyl product. This reaction pathway highlights the potential of this compound derivatives to participate in electrophilic aromatic substitution reactions as electrophiles, showcasing their synthetic utility in building complex molecules.
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